molecular formula C17H17NO4 B1158314 Demethylcephalotaxinone CAS No. 51020-45-2

Demethylcephalotaxinone

Cat. No.: B1158314
CAS No.: 51020-45-2
M. Wt: 299.32 g/mol
InChI Key:
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Description

Demethylcephalotaxinone is an alkaloid compound that belongs to the Cephalotaxus family. It is a derivative of cephalotaxine and is found in various species of the Cephalotaxus genus, such as Cephalotaxus hainanensis. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethylcephalotaxinone typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with the preparation of iodo enolsilane, followed by a series of reactions including oxidation, cyclization, and reduction . The key steps include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Demethylcephalotaxinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Demethylcephalotaxinone has several scientific research applications:

Mechanism of Action

The mechanism of action of demethylcephalotaxinone involves its interaction with molecular targets in the cell. It is known to inhibit protein synthesis by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis . This mechanism is similar to that of other cephalotaxine derivatives, such as homoharringtonine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound, cephalotaxine. Its ability to serve as an intermediate in the synthesis of other bioactive compounds also highlights its importance in medicinal chemistry .

Properties

IUPAC Name

3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVASNYLQYPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Demethylcephalotaxinone in natural product synthesis?

A1: this compound serves as a crucial precursor in the total synthesis of various Cephalotaxus alkaloids, including Cephalotaxine. These alkaloids exhibit anti-cancer activity, making their synthesis pathways highly relevant in medicinal chemistry. Researchers have successfully synthesized this compound from Norhydrastinine in five steps, achieving an overall yield of 39.1%. [] This synthetic route provides a foundation for further modifications and exploration of structure-activity relationships within this class of compounds.

Q2: How does the chemical structure of this compound relate to its role in Cephalotaxine synthesis?

A2: this compound can be converted into (-)-Cephalotaxine in two steps. [] This suggests that this compound possesses the core structural features required for Cephalotaxine activity. Further studies focusing on the specific structural modifications involved in this conversion would provide valuable insights into the structure-activity relationship of these alkaloids.

Q3: What are the implications of successful total synthesis of this compound?

A3: The successful total synthesis of this compound, Cephalotaxinone, and Cephalotaxine represents a significant achievement in organic chemistry. [, ] This breakthrough opens avenues for further investigations into these alkaloids' biological activities and potential applications in medicine.

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